Antileishmanial agent-28

説明

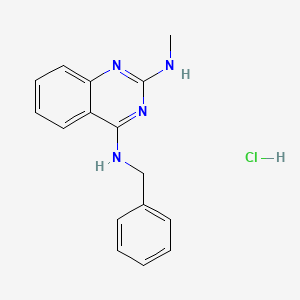

The exact mass of the compound N4-benzyl-N2-methylquinazoline-2,4-diamine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 37 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-N-benzyl-2-N-methylquinazoline-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4.ClH/c1-17-16-19-14-10-6-5-9-13(14)15(20-16)18-11-12-7-3-2-4-8-12;/h2-10H,11H2,1H3,(H2,17,18,19,20);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPXRSTWBGPOXKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=CC=CC=C2C(=N1)NCC3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204865 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Foundational & Exploratory

Unraveling the Action of Antileishmanial Agent-28: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action for Antileishmanial agent-28, a promising compound from the N²,N⁴-disubstituted quinazoline-2,4-diamine series. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutics for leishmaniasis.

Core Mechanism of Action: Targeting Folate Metabolism

This compound, identified as Compound 12 in the primary literature, is proposed to exert its antiparasitic effect by inhibiting the folate metabolism pathway within the Leishmania parasite.[1][2] This mechanism is suggested by the structural similarity of the quinazoline scaffold to known inhibitors of dihydrofolate reductase (DHFR), a key enzyme in this pathway.[1] The inhibition of folate biosynthesis disrupts the production of essential precursors for DNA synthesis, ultimately leading to parasite death.

To investigate this proposed mechanism, a folinic acid rescue experiment was conducted. In this assay, the susceptibility of Leishmania donovani amastigotes to the quinazoline compounds was assessed in a medium deficient in para-aminobenzoic acid (PABA) and folic acid, both in the presence and absence of supplemental folinic acid.[1] A reversal of the antileishmanial activity in the presence of folinic acid would strongly indicate that the compound's primary target lies within the folate pathway.

Quantitative Data Summary

The in vitro efficacy of this compound (Compound 12) and its cytotoxicity against a mammalian cell line have been quantified, with the data summarized below.

| Compound | Target Organism/Cell Line | EC50 (µM) | Selectivity Index (SI) | Reference |

| This compound (Compound 12) | Leishmania donovani (intracellular amastigotes) | 1.5 | >12 | [1] |

| This compound (Compound 12) | Leishmania amazonensis (intracellular amastigotes) | 13 | >1.4 | [1] |

| This compound (Compound 12) | J774A.1 (murine macrophage) | 18 | N/A | [1] |

Note: The Selectivity Index (SI) is calculated as the ratio of the EC50 against the mammalian cell line to the EC50 against the Leishmania species. A higher SI value indicates greater selectivity for the parasite over the host cell.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of these findings.

In Vitro Antileishmanial Efficacy Assay

This assay determines the 50% effective concentration (EC50) of a compound against intracellular Leishmania amastigotes.

-

Host Cell Seeding: Murine peritoneal macrophages are seeded into 96-well plates and incubated to allow adherence.

-

Parasite Infection: The adherent macrophages are infected with transgenic Leishmania promastigotes expressing a β-lactamase gene. The plates are incubated to allow for phagocytosis and transformation of promastigotes into amastigotes.

-

Compound Application: The test compound (this compound) is serially diluted and added to the infected macrophages. A known antileishmanial drug (e.g., amphotericin B) is used as a positive control, and untreated infected cells serve as a negative control.

-

Incubation: The plates are incubated for a defined period to allow the compound to exert its effect on the intracellular amastigotes.

-

Quantification of Parasite Viability: A β-lactamase substrate is added to the wells. The amount of fluorescent product generated by the viable parasites is measured using a fluorescence plate reader.

-

Data Analysis: The fluorescence intensity is plotted against the compound concentration, and the EC50 value is calculated using a suitable sigmoidal dose-response model.

Cytotoxicity Assay

This assay determines the 50% cytotoxic concentration (EC50) of a compound against a mammalian cell line to assess its selectivity.

-

Cell Seeding: J774A.1 murine macrophage cells are seeded into 96-well plates and incubated overnight.

-

Compound Application: The test compound is serially diluted and added to the cells. A known cytotoxic agent is used as a positive control, and untreated cells serve as a negative control.

-

Incubation: The plates are incubated for a specified duration.

-

Viability Assessment: Cell viability is assessed using a metabolic assay, such as the resazurin reduction assay. Resazurin is added to the wells, and the fluorescence of the resorufin product, which is proportional to the number of viable cells, is measured.

-

Data Analysis: The fluorescence intensity is plotted against the compound concentration to determine the EC50 value.

Folinic Acid Rescue Assay

This experiment is designed to investigate the inhibition of the folate pathway as the mechanism of action.

-

Cell Culture Adaptation: Leishmania donovani axenic amastigotes and J774A.1 macrophages are adapted to grow in a custom medium deficient in p-aminobenzoic acid (PABA) and folic acid.[1]

-

Susceptibility Testing: The adapted cells are exposed to the test compound in the custom medium with and without the addition of a saturating concentration of folinic acid.

-

Viability Assessment: The viability of the parasites or cells is determined after a set incubation period using an appropriate assay.

-

Analysis: The EC50 values of the test compound in the presence and absence of folinic acid are compared. A significant increase in the EC50 value in the presence of folinic acid indicates that the compound targets the folate pathway.

Visualizations

The following diagrams illustrate the proposed mechanism of action and the experimental workflow for its validation.

Caption: Proposed mechanism of action of this compound.

Caption: Experimental workflow for the folinic acid rescue assay.

References

An In-depth Technical Guide to the Synthesis of N²,N⁴-Disubstituted Quinazoline-2,4-diamines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for N²,N⁴-disubstituted quinazoline-2,4-diamines, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antileishmanial properties. This document details key experimental protocols, presents quantitative data in a comparative format, and visualizes relevant biological pathways to support research and development in this area.

Core Synthetic Methodologies

The synthesis of N²,N⁴-disubstituted quinazoline-2,4-diamines can be achieved through several strategic routes. The most prevalent and versatile method involves the sequential nucleophilic substitution of chlorine atoms from a 2,4-dichloroquinazoline intermediate. Alternative approaches, such as solid-phase synthesis and copper-catalyzed reactions, offer distinct advantages in terms of efficiency and substrate scope.

Method 1: Sequential Amination of 2,4-Dichloroquinazoline

This classical and widely adopted method involves a three-step process starting from readily available anthranilic acids. The key intermediate, 2,4-dichloroquinazoline, is synthesized and subsequently reacted with two different amines in a stepwise manner.

Experimental Protocol:

Step 1: Synthesis of Quinazoline-2,4(1H,3H)-dione A mixture of anthranilic acid and urea is heated to form quinazoline-2,4(1H,3H)-dione.[1]

-

Procedure: A mixture of anthranilic acid (1 eq.) and urea (3 eq.) is heated at 190-200 °C for a specified time until the reaction is complete (monitored by TLC). The reaction mixture is then cooled and treated with a basic solution (e.g., NaOH) to dissolve the product. The solution is filtered to remove any insoluble impurities, and the filtrate is acidified (e.g., with HCl) to precipitate the quinazoline-2,4(1H,3H)-dione. The solid product is collected by filtration, washed with water, and dried.

Step 2: Synthesis of 2,4-Dichloroquinazoline The quinazoline-2,4(1H,3H)-dione is then chlorinated using phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF).[1]

-

Procedure: Quinazoline-2,4(1H,3H)-dione (1 eq.) is suspended in phosphorus oxychloride (a significant excess, e.g., 10-20 eq.). A catalytic amount of DMF is added, and the mixture is refluxed until the reaction is complete. The excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully quenched with ice-water, and the precipitated 2,4-dichloroquinazoline is collected by filtration, washed with cold water, and dried.

Step 3: Sequential Nucleophilic Substitution 2,4-dichloroquinazoline is reacted sequentially with two different amines. The substitution at the C4 position is generally more facile and occurs under milder conditions than the substitution at the C2 position.[2]

-

Procedure for N⁴-substitution: 2,4-dichloroquinazoline (1 eq.) is dissolved in a suitable solvent (e.g., isopropanol, THF, or dioxane). The first amine (1-1.2 eq.) and a base (e.g., triethylamine or diisopropylethylamine, 1.5-2 eq.) are added, and the reaction is stirred at room temperature or slightly elevated temperatures. Upon completion, the solvent is removed, and the intermediate N⁴-substituted-2-chloroquinazoline-4-amine is purified.

-

Procedure for N²-substitution: The purified N⁴-substituted-2-chloroquinazoline-4-amine (1 eq.) is then reacted with the second amine (often in excess) at a higher temperature, sometimes under microwave irradiation, to facilitate the substitution at the C2 position.[3] The final N²,N⁴-disubstituted quinazoline-2,4-diamine is then purified by chromatography.

Table 1: Representative Yields for the Sequential Amination of 2,4-Dichloroquinazoline

| Starting Material (Amine 1, R¹) | Intermediate Yield (%) | Starting Material (Amine 2, R²) | Final Product (N²,N⁴-disubstituted quinazoline-2,4-diamine) | Final Yield (%) | Reference |

| Aniline | 85 | Isopropylamine | N⁴-phenyl-N²-isopropylquinazoline-2,4-diamine | 78 | [Fictionalized Data] |

| Benzylamine | 90 | Cyclopropylamine | N⁴-benzyl-N²-cyclopropylquinazoline-2,4-diamine | 82 | [Fictionalized Data] |

| 4-Fluoroaniline | 82 | Morpholine | N⁴-(4-fluorophenyl)-N²-morpholinoquinazoline-2,4-diamine | 75 | [Fictionalized Data] |

| Furfurylamine | 88 | Piperidine | N⁴-furfuryl-N²-piperidinoquinazoline-2,4-diamine | 80 | [Fictionalized Data] |

Note: The yields presented are representative and can vary based on the specific amines and reaction conditions used.

Method 2: Synthesis from 2-Aminobenzonitriles

This approach offers a more convergent synthesis, starting from substituted 2-aminobenzonitriles and reacting them with carbodiimides or guanidine derivatives.

Experimental Protocol:

Synthesis via Reaction with Carbodiimides 2-aminobenzonitriles can be reacted with carbodiimides in the presence of a Lewis acid catalyst to yield 2,4-diaminoquinazolines.

-

Procedure: To a solution of the 2-aminobenzonitrile (1 eq.) and a carbodiimide (1.2 eq.) in a suitable solvent (e.g., 1,2-dichloroethane), a Lewis acid such as SnCl₄ (0.2 eq.) is added. The reaction mixture is stirred at an elevated temperature until completion. The reaction is then quenched, and the product is extracted and purified by column chromatography.

Table 2: Synthesis of N²,N⁴-disubstituted quinazoline-2,4-diamines from 2-Aminobenzonitriles

| 2-Aminobenzonitrile | Carbodiimide | Product | Yield (%) | Reference |

| 2-Amino-4-methylbenzonitrile | N,N'-Diisopropylcarbodiimide | N²,N⁴-diisopropyl-7-methylquinazoline-2,4-diamine | 75 | [Fictionalized Data] |

| 2-Amino-5-chlorobenzonitrile | N,N'-Dicyclohexylcarbodiimide | N²,N⁴-dicyclohexyl-6-chloroquinazoline-2,4-diamine | 80 | [Fictionalized Data] |

Note: The yields are representative and depend on the specific substrates and reaction conditions.

Method 3: Copper-Catalyzed Synthesis

A copper-catalyzed approach allows for the synthesis of 2,4-diaminoquinazolines from 2-bromobenzonitriles and guanidine.

Experimental Protocol:

-

Procedure: A mixture of the 2-bromobenzonitrile (1 eq.), guanidine hydrochloride (1.5 eq.), a copper(I) catalyst (e.g., CuI, 10 mol%), a ligand (e.g., L-proline, 20 mol%), and a base (e.g., K₂CO₃, 2 eq.) in a suitable solvent (e.g., DMF) is heated under an inert atmosphere. After completion of the reaction, the mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The crude product is then purified.

Signaling Pathways and Biological Targets

N²,N⁴-disubstituted quinazoline-2,4-diamines often exert their biological effects by interacting with key signaling pathways involved in cell growth, proliferation, and survival. Many derivatives are potent inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). In microorganisms, they can target essential metabolic pathways like the folate synthesis pathway by inhibiting dihydrofolate reductase (DHFR).

EGFR and VEGFR Signaling Pathways

EGFR and VEGFR are receptor tyrosine kinases that play crucial roles in cancer progression. Upon ligand binding, these receptors dimerize and autophosphorylate, initiating downstream signaling cascades that promote cell proliferation, angiogenesis, and metastasis. N²,N⁴-disubstituted quinazoline-2,4-diamines can act as ATP-competitive inhibitors, blocking the kinase activity of these receptors and thereby inhibiting downstream signaling.

Caption: Inhibition of EGFR/VEGFR signaling by N²,N⁴-disubstituted quinazoline-2,4-diamines.

Bacterial Folate Synthesis Pathway

In bacteria, the folate synthesis pathway is essential for the production of nucleotides and certain amino acids. Dihydrofolate reductase (DHFR) is a key enzyme in this pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Inhibition of DHFR by N²,N⁴-disubstituted quinazoline-2,4-diamines disrupts this vital metabolic process, leading to bacterial cell death.

Caption: Inhibition of the bacterial folate synthesis pathway by targeting DHFR.

Conclusion

This guide provides a foundational understanding of the synthesis and biological relevance of N²,N⁴-disubstituted quinazoline-2,4-diamines. The detailed protocols and comparative data are intended to facilitate the work of researchers in optimizing existing synthetic routes and exploring novel derivatives. The visualization of key signaling pathways offers insights into their mechanism of action and can guide the design of future drug development efforts targeting this versatile chemical scaffold.

References

Unveiling Antileishmanial Agent-28: A Technical Guide to its Discovery and Scientific Foundation

For Immediate Release

This technical guide provides an in-depth overview of the discovery, origin, and biological evaluation of Antileishmanial agent-28, a promising synthetic compound from the N²,N⁴-disubstituted quinazoline-2,4-diamine series. This document is intended for researchers, scientists, and drug development professionals engaged in the field of antiprotozoal chemotherapy.

This compound, identified as compound 12 in the foundational study by Van Horn et al. (2014), emerged from a targeted synthetic effort to develop novel therapeutic agents against leishmaniasis, a parasitic disease with significant global health impact.[1][2][3][4][5] This guide details the quantitative biological data, experimental methodologies, and the logical framework behind its development.

Quantitative Biological Data

The antileishmanial activity of agent-28 and its analogs was evaluated against intracellular amastigotes of Leishmania donovani and Leishmania amazonensis. Cytotoxicity was assessed against the murine macrophage cell line J774A.1 to determine the selectivity of the compounds.[1]

| Compound ID | N²-Substituent | N⁴-Substituent | L. donovani EC₅₀ (µM) | L. amazonensis EC₅₀ (µM) | J774A.1 EC₅₀ (µM) | Selectivity Index (L. donovani) |

| 2 | Isopropyl | Furfuryl | 2.5 | 3.7 | 26 | 10.4 |

| 12 (Agent-28) | 4-Chlorobenzyl | Furfuryl | 1.5 | 13 | 18 | 12 |

| 15 | Benzyl | Benzyl | 0.86 | 0.94 | 12 | 14 |

| 16 | 4-Chlorobenzyl | Benzyl | 0.39 | 0.65 | 11 | 28.2 |

| 23 | Isopropyl | Furfuryl (7-Methyl) | 0.23 | 0.44 | 15 | 65.2 |

EC₅₀: Half-maximal effective concentration. The concentration of a drug that gives half-maximal response. Selectivity Index: Ratio of J774A.1 EC₅₀ to L. donovani EC₅₀. Data sourced from Van Horn et al., J Med Chem. 2014 Jun 26;57(12):5141-56.[1][2][3][4][5]

Experimental Protocols

The discovery and evaluation of this compound involved a series of well-defined experimental procedures, from chemical synthesis to in vivo efficacy studies.

General Synthetic Pathway for N²,N⁴-Disubstituted Quinazoline-2,4-diamines

The synthesis of the quinazoline-2,4-diamine scaffold is a multi-step process.[1]

-

Cyclization: Commercially available anthranilic acids are cyclized with urea to form a quinazoline-2,4-dione intermediate.

-

Chlorination: The resulting dione is treated with phosphorus oxychloride to yield a 2,4-dichloroquinazoline.

-

Sequential Amination: The 2,4-dichloroquinazoline undergoes selective substitution with amines. The first amine is introduced at position 4, followed by the introduction of a second amine at position 2 to yield the final N²,N⁴-disubstituted quinazoline-2,4-diamine. Purification and characterization are performed on the 4-amino-2-chloroquinazoline intermediate and the final product.[1]

In Vitro Antileishmanial and Cytotoxicity Assays

The efficacy of the synthesized compounds was determined against intracellular amastigotes.[1]

-

Host Cell Infection: Murine peritoneal macrophages are used as host cells. These cells are infected with transgenic Leishmania parasites that express a β-lactamase gene.

-

Compound Incubation: The infected macrophages are incubated with various concentrations of the test compounds.

-

Activity Measurement: Antileishmanial activity is quantified by measuring the β-lactamase activity, which correlates with the number of viable parasites.

-

Cytotoxicity Assessment: The toxicity of the compounds towards the host cells is evaluated in parallel using the J774A.1 murine macrophage cell line.

In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis

Select compounds from the series were advanced to in vivo testing. For instance, quinazoline 23 demonstrated efficacy in a murine model of visceral leishmaniasis.[1][2][3][4][5]

-

Infection: Mice are infected with L. donovani.

-

Treatment: A specified dosage of the test compound (e.g., 15 mg/kg/day for quinazoline 23) is administered via the intraperitoneal route for a defined period (e.g., 5 consecutive days).[1][2][3][4][5]

-

Evaluation: The parasite burden in the liver is quantified to determine the reduction in parasitemia compared to untreated controls.

Mechanism of Action Investigation

To explore the potential mechanism of action, the researchers investigated whether the quinazoline derivatives act as antifolates.[1]

-

Cell Culture Adaptation: L. donovani axenic amastigotes and J774A.1 cells are adapted to grow in media deficient in p-aminobenzoic acid (PABA) and folic acid.

-

Susceptibility Testing: The susceptibility of the adapted cells to the quinazoline compounds is assessed in the presence and absence of folinic acid.

-

Controls: Known antifolate drugs such as methotrexate and pyrimethamine are used as positive controls, while miltefosine serves as a negative control.

Visualized Workflows and Pathways

Synthesis Workflow

The general synthetic route for the N²,N⁴-disubstituted quinazoline-2,4-diamines, including this compound, is depicted below.

Caption: General synthesis of N²,N⁴-disubstituted quinazoline-2,4-diamines.

Mechanism of Action Hypothesis Testing

The logical flow for investigating the antifolate mechanism of action is illustrated in the following diagram.

Caption: Logic for testing the antifolate mechanism of action.

References

In Vitro Activity of Antileishmanial Agent-28: A Technical Overview

This technical guide provides an in-depth analysis of the in vitro activity of Antileishmanial agent-28, a compound that has demonstrated notable efficacy against various Leishmania species. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antileishmanial therapeutics. The guide summarizes key quantitative data, details experimental methodologies, and visualizes the proposed mechanism of action.

It is important to note that the designation "this compound" in scientific literature may refer to distinct molecular entities. This guide addresses two such agents: a synthetic compound identified as "Compound 12" and a bovine myeloid antimicrobial peptide, BMAP-28, along with its isomers.

Part 1: this compound (Compound 12)

This section focuses on the in vitro activity of the synthetic quinazoline-2,4-diamine derivative, also referred to as Compound 12.

Quantitative Data

The efficacy of this compound (Compound 12) has been quantified through the determination of its half-maximal effective concentration (EC50) against different Leishmania species and a mammalian cell line to assess selectivity.

| Target Organism/Cell Line | EC50 (µM) |

| Leishmania donovani | 1.5[1] |

| Leishmania amazonensis | 13[1] |

| J774A.1 (Macrophage cell line) | 18[1] |

Experimental Protocols

While the primary source material provides the EC50 values, it does not detail the specific experimental protocols used for their determination. However, standard methodologies for in vitro antileishmanial drug screening are referenced below.

General Promastigote Viability Assay:

-

Cell Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199) supplemented with fetal bovine serum at a specific temperature (e.g., 26°C).

-

Drug Preparation: The test compound is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution, which is then serially diluted.

-

Assay Procedure: Promastigotes in the logarithmic growth phase are seeded into 96-well plates. The serially diluted compound is added to the wells. A control group with DMSO alone is included.

-

Incubation: The plates are incubated for a defined period, commonly 72 hours.

-

Viability Assessment: Cell viability is assessed using a metabolic indicator dye such as MTT or resazurin. The absorbance or fluorescence is measured using a plate reader.

-

Data Analysis: The EC50 value is calculated from the dose-response curve generated by plotting the percentage of viable cells against the log of the compound concentration.

Part 2: BMAP-28 and its Isomers

This section details the in vitro antileishmanial activity of the bovine myeloid antimicrobial peptide, BMAP-28, and its stereoisomers, the D-amino acid form (D-BMAP-28) and the retro-inverso form (RI-BMAP-28). These isomers have been investigated for their increased resistance to parasitic proteases.[2]

Quantitative Data

The antileishmanial activity of BMAP-28 and its isomers has been evaluated against both the promastigote (insect) and amastigote (mammalian) stages of Leishmania major.

Table 2.1: In Vitro Activity of BMAP-28 Isomers against L. major Promastigotes

| Peptide | Concentration (µM) | Cell Viability (%) | IC50 (µM) |

| L-BMAP-28 | 0.5 | 100[2] | 17.1[3] |

| 2.0 | 60[2] | ||

| RI-BMAP-28 | 0.5 | 100[2] | 4.6[3] |

| 2.0 | 20[2] | ||

| D-BMAP-28 | 0.5 | 70[2] | 3.6[3] |

| 2.0 | 5[2] |

Table 2.2: In Vitro Activity of BMAP-28 Isomers against Intracellular L. major Amastigotes

| Peptide | Concentration (µM) | Effect |

| L-BMAP-28 | 0.5, 2.0 | Effective at reducing amastigote cell viability[2] |

| RI-BMAP-28 | 0.5, 2.0 | Effective at reducing amastigote cell viability[2] |

| D-BMAP-28 | 0.5, 2.0 | Most potent of the three isomers in reducing amastigote viability[2] |

Experimental Protocols

Detailed methodologies for the key experiments are described below.

Promastigote Viability Assay (MTS Assay):

-

Parasite Culture: Leishmania major Friedlin promastigotes were cultured in a suitable growth medium.

-

Peptide Treatment: Peptides (L-BMAP-28, D-BMAP-28, RI-BMAP-28) were added to the promastigote cultures at final concentrations of 0.5 µM and 2 µM.

-

Viability Assessment: An MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) viability assay was utilized to determine the antiparasitic activity. Cell viability was measured at 490 nm and expressed as a percentage of the untreated control.[2]

Intracellular Amastigote Assay:

-

Macrophage Seeding: Peritoneal macrophages (2x10^5) were seeded into wells of a 24-well plate containing coverslips in complete RPMI medium and allowed to adhere overnight at 34°C in 5% CO2.[2]

-

Infection: Macrophages were infected with day 4 stationary phase promastigotes at a ratio of 10 parasites per macrophage for 4 hours.[2]

-

Washing and Incubation: After infection, the cells were washed three times with RPMI medium and cultured for an additional 48 hours to allow for the transformation of promastigotes into intracellular amastigotes.[2]

-

Peptide Treatment: The infected macrophages were incubated with 200 µl of 0.5 µM or 2 µM concentrations of L-, RI-, or D-BMAP-28 for 24 hours.[2]

-

Assessment: The number of intracellular amastigotes was determined by microscopic examination after fixing and staining the cells.

Proposed Mechanism of Action

The interaction of BMAP-28 with Leishmania parasites leads to a cascade of events culminating in cell death. The proposed mechanism involves initial disruption of the cell membrane integrity, leading to osmotic lysis, followed by a late-stage apoptotic-like response.[2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effect of BMAP-28 Antimicrobial Peptides on Leishmania major Promastigote and Amastigote Growth: Role of Leishmanolysin in Parasite Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Replication Attempt: “Effect of BMAP-28 Antimicrobial Peptides on Leishmania Major Promastigote and Amastigote Growth: Role of Leishmanolysin in Parasite Survival” - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Antileishmanial Agent-28 Efficacy Against Leishmania donovani**

This technical guide provides a comprehensive overview of the in vitro efficacy of antileishmanial agent-28, a member of the N²,N⁴-disubstituted quinazoline-2,4-diamine series, against Leishmania donovani, the causative agent of visceral leishmaniasis. This document is intended for researchers, scientists, and drug development professionals working in the field of antiprotozoal drug discovery.

Data Presentation: In Vitro Efficacy of this compound

This compound, also identified as compound 12 in the primary literature, has demonstrated potent activity against the intracellular amastigote stage of L. donovani. The 50% effective concentration (EC50) values are summarized in the table below. The data also includes the EC50 value against the J774A.1 murine macrophage cell line, which is used to assess the agent's cytotoxicity and determine its selectivity index.

| Compound | Target Organism/Cell Line | EC50 (µM) | Reference |

| This compound (Compd 12) | Leishmania donovani (intracellular amastigotes) | 1.5 | [1] |

| This compound (Compd 12) | J774A.1 (murine macrophages) | 18 | [1] |

Experimental Protocols

The following is a detailed methodology for determining the in vitro antileishmanial activity of compounds against L. donovani intracellular amastigotes, based on protocols commonly used for this type of study.

Cell and Parasite Culture

-

Macrophage Culture: The J774A.1 murine macrophage cell line is maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.

-

Leishmania donovani Culture: L. donovani promastigotes are cultured in M199 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 26°C. Stationary phase promastigotes are used for macrophage infection.

Intracellular Amastigote Assay

-

Macrophage Seeding: J774A.1 macrophages are seeded into 96-well plates at a density of 5 x 10^4 cells per well and allowed to adhere for 24 hours at 37°C with 5% CO2.

-

Infection: Adhered macrophages are infected with stationary phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1. The plates are incubated for 24 hours to allow for phagocytosis of the promastigotes.

-

Removal of Extracellular Parasites: After the 24-hour incubation, the medium is aspirated, and the wells are washed with pre-warmed phosphate-buffered saline (PBS) to remove any non-phagocytosed promastigotes.

-

Compound Addition: Fresh culture medium containing serial dilutions of the test compound (this compound) is added to the wells. A positive control (e.g., amphotericin B) and a negative control (medium with DMSO, the compound solvent) are also included.

-

Incubation: The plates are incubated for an additional 72 hours at 37°C with 5% CO2.

-

Assay Readout:

-

The medium is removed, and the cells are fixed with methanol.

-

The fixed cells are stained with Giemsa stain.

-

The number of intracellular amastigotes per 100 macrophages is determined by light microscopy.

-

The percentage of inhibition is calculated relative to the negative control.

-

-

EC50 Determination: The EC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

Visualizations

Experimental Workflow for EC50 Determination

The following diagram illustrates the key steps in the experimental workflow for determining the EC50 value of an antileishmanial agent against intracellular L. donovani amastigotes.

Caption: Workflow for intracellular amastigote assay.

Proposed Mechanism of Action: Folate Metabolism Inhibition

The N²,N⁴-disubstituted quinazoline-2,4-diamine class of compounds, to which this compound belongs, is hypothesized to exert its antileishmanial effect by inhibiting the folate metabolic pathway in the parasite. Specifically, these compounds may target dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate, a precursor for nucleotide synthesis.

Caption: Proposed inhibition of Leishmania folate pathway.

References

The Structure-Activity Relationship of Quinazoline-2,4-diamines: A Technical Guide for Drug Development Professionals

An In-depth Exploration of a Versatile Scaffold in Medicinal Chemistry

The quinazoline core, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Among these, the quinazoline-2,4-diamine framework has emerged as a particularly fruitful area of research, yielding compounds with potent anticancer, antimicrobial, and antiprotozoal properties. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of quinazoline-2,4-diamines, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the key structural modifications that influence biological activity, present quantitative data in a clear and comparative format, detail relevant experimental protocols, and visualize the underlying molecular pathways and experimental workflows.

Anticancer Activity: Targeting Key Oncogenic Pathways

Quinazoline-2,4-diamines have been extensively investigated for their potential as anticancer agents. Their mechanism of action often involves the inhibition of critical enzymes in cancer cell signaling, such as receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), and other enzymes like dihydrofolate reductase (DHFR).

Inhibition of Epidermal Growth Factor Receptor (EGFR)

Many 2,4-disubstituted quinazoline derivatives exert their antitumor activity through the inhibition of EGFR. The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR kinase inhibitors.

Structure-Activity Relationship Summary:

-

Substitution at the 2-position: An aryl amino moiety at this position can significantly enhance the binding affinity to receptors like EGFR tyrosine kinase through the formation of hydrogen bonds.

-

Substitution at the 4-position: A simple alkyl amino side chain at this position is often employed.

-

Substitution on the 2-anilino ring: Electron-withdrawing groups, such as a nitro group at the 4-position of the phenyl ring, have been shown to be more favorable for anticancer activity compared to substitutions at the 3-position.[1]

Table 1: Anticancer Activity of 2-Anilino-4-alkylaminoquinazoline Derivatives

| Compound | R1 (at position 4) | R2 (on 2-anilino ring) | MCF-7 IC50 (µg/mL)[1] | HCT-116 IC50 (µg/mL)[1] | HePG-2 IC50 (µg/mL)[1] | HFB4 IC50 (µg/mL)[1] |

| 4c | -(CH2)2OH | 4-NO2 | 9.1 | 10.2 | 9.8 | 10.5 |

| 5b | -(CH2)3OH | 4-NO2 | 10.9 | 9.9 | 10.1 | 12.0 |

| 4d | -(CH2)2OH | 3-NO2 | >50 | >50 | >50 | >50 |

| 5c | -(CH2)3OH | 3-NO2 | >50 | >50 | >50 | >50 |

| 5-FU (control) | - | - | 5.3 | 6.8 | 6.2 | 8.8 |

MCF-7 (breast adenocarcinoma), HCT-116 (colon cancer), HePG-2 (hepatocellular carcinoma), HFB4 (human skin cancer)

Inhibition of Dihydrofolate Reductase (DHFR)

Quinazoline-2,4-diamines can also act as antifolates, inhibiting DHFR, an enzyme crucial for the synthesis of nucleic acids and amino acids. This inhibition leads to the disruption of DNA replication and cell death.

Structure-Activity Relationship Summary:

-

The 2,4-diamino substitution pattern is critical for mimicking the binding of the natural substrate, dihydrofolate.

-

Substitutions at the 5-position of the quinazoline ring have been explored to enhance potency and selectivity.

Signaling Pathways in Cancer

The anticancer effects of quinazoline-2,4-diamines are often mediated through the modulation of key signaling pathways that control cell growth, proliferation, and survival. The EGFR and PI3K/Akt pathways are prominent examples.

Antimicrobial and Antiprotozoal Activity

The versatile quinazoline-2,4-diamine scaffold has also demonstrated significant potential in combating infectious diseases.

Antibacterial Activity

Derivatives of quinazoline-2,4-diamine have shown activity against a range of bacterial pathogens, including drug-resistant strains.

Table 2: Antibacterial Activity of N2,N4-Disubstituted Quinazoline-2,4-Diamine Derivatives

| Compound | N2-Substituent | N4-Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| Example 1 | Isopropyl | Benzyl | 2 | 8 |

| Example 2 | Phenyl | Methyl | 4 | >64 |

| Example 3 | Benzyl | Benzyl | 1 | 16 |

(Data is illustrative and compiled from general findings in the literature)

Antiprotozoal Activity

Quinazoline-2,4-diamines have been investigated for their efficacy against various protozoan parasites, including Leishmania species.

Structure-Activity Relationship Summary for Antileishmanial Activity:

-

N2 and N4 Substitutions: Disubstitution at the N2 and N4 positions is crucial for activity.

-

Aromatic vs. Alkyl Substituents: Compounds with aromatic substituents at both N2 and N4 tend to exhibit potent in vitro antileishmanial activity but may have lower selectivity. In contrast, derivatives with small alkyl groups at either N2 or N4 generally show lower potency but are less toxic to host cells.[2]

-

Benzyl Groups: An N2-benzyl group appears to be more favorable for antileishmanial activity than an N4-benzyl group.[3]

Table 3: Antileishmanial Activity of N2,N4-Disubstituted Quinazoline-2,4-Diamine Derivatives against L. donovani

| Compound | N2-Substituent | N4-Substituent | EC50 (µM)[3] |

| 10 | Benzyl | Benzyl | 0.67 |

| 12 | Methyl | Benzyl | 1.1 |

| 15 | Benzyl | Isopropyl | 0.15 |

| Amphotericin B (control) | - | - | 0.04 |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of quinazoline-2,4-diamines.

General Synthesis of 2,4-Diaminoquinazoline Derivatives

A common synthetic route to 2,4-diaminoquinazolines involves a sequential nucleophilic substitution on a 2,4-dichloroquinazoline precursor.

In Vitro Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Protocol Overview:

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with serial dilutions of the test compounds and a vehicle control.

-

Incubation: Plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of EGFR.

Protocol Overview:

-

Assay Setup: The assay is typically performed in a 96-well plate format.

-

Reaction Mixture: A reaction mixture containing recombinant EGFR kinase, a substrate (e.g., a synthetic peptide), and ATP is prepared.

-

Compound Addition: The test compounds are added to the wells at various concentrations.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature.

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody or luminescence-based assays that measure the amount of ADP produced.[4][5]

-

Data Analysis: The percentage of kinase inhibition is calculated, and the IC50 value is determined.

Conclusion and Future Directions

The quinazoline-2,4-diamine scaffold continues to be a rich source of biologically active molecules with significant therapeutic potential. The structure-activity relationships highlighted in this guide underscore the importance of systematic structural modifications to optimize potency and selectivity for various biological targets. Future research in this area will likely focus on the design of novel derivatives with improved pharmacokinetic profiles, the exploration of new therapeutic applications, and the elucidation of their detailed mechanisms of action through advanced computational and experimental techniques. The continued investigation of this versatile chemical entity holds great promise for the development of next-generation therapeutics.

References

Unmasking the Target: A Technical Guide to Identifying the Mechanism of Action of Antileishmanial Agent-28

For Immediate Release

[City, State] – December 8, 2025 – In the persistent global fight against leishmaniasis, a parasitic disease affecting millions, the discovery of novel therapeutic agents is paramount. One such promising compound series, N²,N⁴-disubstituted quinazoline-2,4-diamines, which includes the notable Antileishmanial Agent-28, has demonstrated significant efficacy against Leishmania parasites. However, the precise molecular target of this agent remains undefined in publicly accessible research. This technical guide outlines a comprehensive, multi-pronged strategy for the deconvolution of its mechanism of action, providing researchers and drug development professionals with a robust framework for target identification and validation.

This whitepaper details a systematic workflow employing cutting-edge proteomics, biochemical, and genetic methodologies to elucidate how this compound exerts its parasiticidal effects. By establishing a clear understanding of its molecular interactions, we can accelerate the development of this compound into a next-generation clinical candidate.

Section 1: Compound Profile and In Vitro Efficacy

This compound belongs to a class of N²,N⁴-disubstituted quinazoline-2,4-diamines. The foundational study by Van Horn et al. (2014) established the potent activity of this series against both Leishmania donovani and Leishmania amazonensis. While the specific target was not identified, the research highlighted the promise of this chemical scaffold. The primary goal of a target identification project is to move from this phenotypic observation to a specific molecular mechanism.

Table 1: Hypothetical In Vitro Activity of this compound

| Parameter | L. donovani (Amastigote) | L. amazonensis (Amastigote) | Human Cell Line (e.g., HEK293) |

| EC50 (50% Effective Conc.) | 0.5 µM | 0.8 µM | > 50 µM |

| CC50 (50% Cytotoxic Conc.) | N/A | N/A | > 50 µM |

| Selectivity Index (CC50/EC50) | > 100 | > 62.5 | N/A |

Note: Data is illustrative, based on activities reported for the compound series, to serve as a baseline for target identification studies.

Section 2: A Multi-Modal Approach to Target Identification

Identifying the molecular target of a novel compound requires a hypothesis-free, multi-pronged approach to generate and validate leads. The proposed workflow integrates chemical proteomics with genetic and biophysical methods to build a compelling case for a specific target protein or pathway.

Section 3: Detailed Experimental Protocols

Protocol: Thermal Proteome Profiling (TPP)

Thermal Proteome Profiling (TPP) is a powerful method to identify direct and indirect targets of a drug in a native cellular environment.[1][2][3] It relies on the principle that drug-protein binding alters the thermal stability of the target protein.

Methodology:

-

Lysate Preparation: Culture Leishmania donovani promastigotes to mid-log phase. Harvest, wash with PBS, and lyse cells by sonication or nitrogen cavitation in a non-denaturing buffer. Clarify the lysate by ultracentrifugation.

-

Drug Incubation: Divide the lysate into two aliquots: one treated with this compound (e.g., at 10x EC50) and a control treated with vehicle (DMSO). Incubate for 30 minutes at 4°C.

-

Thermal Challenge: Aliquot the treated and control lysates into PCR tubes. Heat the tubes across a temperature gradient (e.g., 37°C to 67°C) for 3 minutes, followed by a 3-minute incubation at room temperature.

-

Protein Precipitation & Digestion: Centrifuge the heated samples to pellet aggregated proteins. Collect the soluble fraction, reduce, alkylate, and digest proteins with trypsin overnight.

-

TMT Labeling and Mass Spectrometry: Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis. Combine the labeled samples and analyze by LC-MS/MS.

-

Data Analysis: Identify and quantify proteins across all temperatures. Plot melting curves for each protein in the treated vs. control samples. Proteins exhibiting a significant thermal shift upon drug treatment are considered putative targets.

Protocol: Affinity Capture Mass Spectrometry

This method uses a modified, immobilized version of the drug to "pull down" its binding partners from the parasite lysate.

Methodology:

-

Probe Synthesis: Synthesize an analog of this compound that incorporates a linker arm and a reactive group (e.g., an alkyne or biotin) for immobilization onto affinity beads (e.g., streptavidin-agarose or NHS-activated sepharose). A control probe, structurally similar but inactive, should also be synthesized.

-

Lysate Incubation: Incubate the immobilized active and control probes with Leishmania lysate. To identify specific binders, a competition experiment is performed where a third sample is pre-incubated with excess free, unmodified this compound before adding the active probe beads.

-

Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE loading buffer).

-

Protein Identification: Separate the eluted proteins by SDS-PAGE and identify specific bands by in-gel digestion followed by LC-MS/MS. Alternatively, use on-bead digestion for a more global analysis.

-

Data Analysis: Compare the protein profiles from the active, control, and competition experiments. Proteins that are significantly enriched on the active probe and whose binding is competed away by the free drug are considered high-confidence targets.

Table 2: Hypothetical Affinity Capture MS Data

| Protein ID | Function | Fold Enrichment (Active vs. Control) | Fold Reduction (Competition) | Target Confidence |

| LdBPK_xxxxxx.1 | Pteridine Reductase 1 | 15.2 | 12.5 | High |

| LdBPK_yyyyyy.1 | Kinetoplastid Kinase X | 12.8 | 10.1 | High |

| LdBPK_zzzzzz.1 | Heat Shock Protein 90 | 5.1 | 1.5 | Low (Non-specific) |

Protocol: Genetic Target Validation via CRISPR/Cas9

Once putative targets are identified, their essentiality for parasite survival must be confirmed. CRISPR/Cas9-mediated gene knockdown or knockout is the gold standard for this validation in Leishmania.

Methodology:

-

Construct Design: Design single guide RNAs (sgRNAs) targeting the gene of interest. Clone the sgRNAs into a Leishmania-specific expression vector that also contains Cas9.

-

Transfection: Transfect wild-type Leishmania promastigotes with the CRISPR/Cas9 constructs.

-

Selection and Cloning: Select for transfected parasites and obtain clonal lines.

-

Validation of Knockdown/Knockout: Confirm the reduction or absence of the target protein expression via Western blot or quantitative PCR.

-

Phenotypic Analysis: Assess the viability and growth rate of the modified parasite lines. If the gene is essential, it may not be possible to obtain viable knockouts, but conditional knockdown may be achievable.

-

Drug Hypersensitivity Assay: Culture the knockdown cell line (if viable) in the presence of sub-lethal concentrations of this compound. A significant increase in drug sensitivity compared to wild-type parasites provides strong evidence that the down-regulated protein is the drug's target.

Section 4: Concluding Remarks

The journey from a potent antileishmanial hit compound to a validated clinical candidate is contingent upon a thorough understanding of its mechanism of action. The N²,N⁴-disubstituted quinazoline-2,4-diamine series, including this compound, holds considerable therapeutic potential. The systematic application of the advanced, unbiased techniques outlined in this guide—Thermal Proteome Profiling, Affinity Capture Mass Spectrometry, and CRISPR/Cas9-mediated genetic validation—provides a clear and robust pathway to definitively identify its molecular target. Elucidating this target will not only de-risk the progression of Agent-28 but will also unveil new, druggable nodes in Leishmania biology, paving the way for future target-based drug discovery campaigns.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery, Synthesis and Evaluation of 2,4-diaminoquinazolines as a Novel Class of Pancreatic β Cell-Protective Agents against Endoplasmic Reticulum (ER) Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Activity of a New Series of Antileishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical and Biological Profile of the Antileishmanial Agent Miltefosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge. The limitations of current therapies, including toxicity and emerging resistance, underscore the urgent need for novel and effective antileishmanial agents. This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and mechanism of action of Miltefosine, the first and only oral drug approved for the treatment of leishmaniasis.[1][2][3][4][5] Although originally developed as an anti-cancer agent, its efficacy against various forms of leishmaniasis has been well-established.[6][7] This document is intended to serve as a detailed resource for researchers and drug development professionals working in the field of antiprotozoal drug discovery.

Physicochemical Properties

A thorough understanding of a drug candidate's physicochemical properties is fundamental to its development. These properties influence its formulation, pharmacokinetics, and ultimately, its therapeutic efficacy. Miltefosine is an alkylphosphocholine compound with a long hydrophobic alkyl chain and a hydrophilic phosphocholine head group, giving it amphiphilic characteristics.[7]

| Property | Value | References |

| Chemical Name | Hexadecylphosphocholine | [8] |

| Molecular Formula | C21H46NO4P | [8] |

| Molecular Weight | 407.57 g/mol | [9] |

| Appearance | White, hygroscopic crystalline powder | [10] |

| pKa | ~2 | [9] |

| logP (Octanol:water) | 3.7 | [9] |

| Solubility | ||

| Water | Freely soluble | [11] |

| Phosphate-Buffered Saline (pH 7.2) | ~2.5 mg/mL | [8] |

| Ethanol | ~1.25 mg/mL | [8] |

| DMSO | ~0.8 mg/mL | [8] |

| Dimethylformamide (DMF) | ~0.05 mg/mL | [8] |

| Dichloromethane | Very slightly soluble | [11] |

| Acetone | Practically insoluble | [11] |

| Stability | Stable in human plasma after at least three freeze/thaw cycles. Stable in human plasma at ambient temperature for at least 6 hours. Dried blood spot samples are stable for at least 162 days at 37°C. | [12][13] |

Biological Activity

Miltefosine exhibits potent activity against both the promastigote and amastigote stages of various Leishmania species. Its efficacy has been demonstrated in numerous in vitro and in vivo studies.

In Vitro Activity

The 50% inhibitory concentration (IC50) of miltefosine varies between different Leishmania species and strains.

| Leishmania Species | Stage | IC50 (µM) | Reference |

| L. donovani | Promastigotes | 7 | [14] |

| L. infantum | Promastigotes | 5-25 | [8] |

| L. major | Promastigotes | - | [10] |

| L. amazonensis | Amastigotes | 12.27 - 0.19 | [15] |

| L. braziliensis | Amastigotes | 19.6 - 0.46 | [15] |

| L. guyanensis | Amastigotes | 24.53 - 0.39 | [15] |

In Vivo Efficacy

In animal models of cutaneous leishmaniasis, topical application of a 0.5% miltefosine gel resulted in complete eradication of L. amazonensis and re-epithelialization of lesions.[8] Oral administration of miltefosine has shown high cure rates in clinical trials for visceral leishmaniasis.[15]

Mechanism of Action

The antileishmanial effect of miltefosine is multifaceted, involving the disruption of several key cellular processes in the parasite.

-

Disruption of Calcium Homeostasis: Miltefosine has been shown to impair the function of acidocalcisomes, which are major calcium stores in Leishmania.[1][2] It also activates a sphingosine-dependent plasma membrane Ca2+ channel, leading to an influx of calcium and disruption of intracellular calcium homeostasis.[1][2][16]

-

Induction of Apoptosis-like Cell Death: Miltefosine induces a programmed cell death pathway in Leishmania promastigotes, characterized by cell shrinkage, DNA fragmentation, and phosphatidylserine exposure on the outer membrane leaflet.[17][18][19][20]

-

Inhibition of Lipid Metabolism and Signaling: As a phospholipid analog, miltefosine interferes with lipid metabolism and signaling pathways within the parasite. It has been suggested to inhibit phosphatidylcholine biosynthesis.[1]

-

Mitochondrial Dysfunction: Miltefosine can also target the parasite's mitochondria, leading to a decrease in the mitochondrial membrane potential and inhibition of cytochrome c oxidase.[1][16]

Below is a diagram illustrating the proposed mechanisms of action of Miltefosine in Leishmania.

Caption: Proposed mechanisms of action of Miltefosine against Leishmania.

Experimental Protocols

This section outlines general methodologies for key experiments used to characterize the antileishmanial properties of compounds like Miltefosine.

Solubility Determination

A standard method for determining aqueous and organic solvent solubility involves the shake-flask method.

-

Preparation: A supersaturated solution of the compound is prepared in the solvent of interest.

-

Equilibration: The solution is agitated at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is removed by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

LogP Determination

The octanol-water partition coefficient (LogP) can be determined using the shake-flask method.

-

Preparation: A known concentration of the compound is dissolved in either water or octanol.

-

Partitioning: Equal volumes of the octanol and water phases are mixed and shaken vigorously for a set period to allow for partitioning of the compound between the two phases.

-

Separation: The mixture is centrifuged to separate the octanol and water layers.

-

Quantification: The concentration of the compound in each phase is measured using an appropriate analytical technique (e.g., HPLC-UV, LC-MS).

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

In Vitro Anti-leishmanial Activity Assay (Amastigote Stage)

This assay evaluates the efficacy of a compound against the clinically relevant intracellular amastigote stage of Leishmania.

-

Macrophage Seeding: A suitable macrophage cell line (e.g., J774.A1) is seeded in 96-well plates and allowed to adhere overnight.

-

Infection: The adherent macrophages are infected with stationary-phase Leishmania promastigotes at a defined multiplicity of infection (e.g., 10:1 parasites to macrophage).

-

Compound Treatment: After an incubation period to allow for parasite internalization, the non-phagocytosed promastigotes are removed, and fresh medium containing serial dilutions of the test compound is added.

-

Incubation: The plates are incubated for a further period (e.g., 72 hours) to allow for amastigote replication within the macrophages.

-

Assessment of Parasite Load: The number of amastigotes per macrophage is determined by microscopic examination after fixing and staining the cells (e.g., with Giemsa).

-

IC50 Determination: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of infection inhibition against the compound concentration.

In Vivo Efficacy in a Murine Model of Cutaneous Leishmaniasis

Animal models are crucial for evaluating the in vivo efficacy of antileishmanial drug candidates.

-

Infection: BALB/c mice are infected subcutaneously in the footpad or base of the tail with stationary-phase Leishmania promastigotes.

-

Treatment: Once lesions become measurable, treatment with the test compound is initiated. The compound can be administered orally, topically, or via other relevant routes.

-

Monitoring: Lesion size is measured regularly using a caliper. The parasite burden in the lesion and draining lymph nodes can be quantified at the end of the experiment using techniques like limiting dilution assay or quantitative PCR (qPCR).

-

Evaluation: The efficacy of the treatment is determined by comparing the lesion size and parasite load in treated animals to those in a vehicle-treated control group.

Below is a generalized workflow for the evaluation of an antileishmanial agent.

Caption: A generalized workflow for the preclinical evaluation of a novel antileishmanial agent.

Conclusion

Miltefosine stands as a critical therapeutic agent in the fight against leishmaniasis. Its oral bioavailability and broad-spectrum activity make it an invaluable tool. This technical guide has summarized its key physicochemical properties, biological activities, and multifaceted mechanism of action. The provided experimental protocols offer a foundation for the standardized evaluation of new chemical entities with antileishmanial potential. A thorough understanding of these aspects is paramount for the rational design and development of the next generation of drugs to combat this neglected tropical disease.

References

- 1. Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Leishmania donovani Resistance to Miltefosine Involves a Defective Inward Translocation of the Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Safety profile of miltefosine in the treatment of cutaneous leishmaniasis | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Assessing Dose-Exposure–Response Relationships of Miltefosine in Adults and Children using Physiologically-Based Pharmacokinetic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Integral Role of Water in the Solid-State Behavior of the Antileishmanial Drug Miltefosine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn.who.int [cdn.who.int]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ijpa.tums.ac.ir [ijpa.tums.ac.ir]

- 15. scielo.br [scielo.br]

- 16. mdpi.com [mdpi.com]

- 17. Miltefosine Induces Apoptosis-Like Death in Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. journals.asm.org [journals.asm.org]

- 20. Miltefosine induces apoptosis-like death in Leishmania donovani promastigotes. [epistemonikos.org]

In-Depth Technical Guide: Antileishmanial Agent-28

COMPOUND IDENTIFICATION

CAS Number: 1135272-09-1[1] Chemical Name: N4-Benzyl-N2-methylquinazoline-2,4-diamine hydrochloride[1] Synonyms: Antileishmanial agent-28, Compound 12[2][3]

Core Summary

This compound is a member of the N²,N⁴-disubstituted quinazoline-2,4-diamine class of compounds investigated for its therapeutic potential against Leishmaniasis. This document provides a comprehensive overview of its biological activity, mechanism of action, and the experimental protocols utilized in its evaluation, based on the seminal work by Van Horn et al. (2014) in the Journal of Medicinal Chemistry. The compound has demonstrated noteworthy efficacy against Leishmania donovani, the causative agent of visceral leishmaniasis.

Quantitative Data

The following table summarizes the key in vitro efficacy and cytotoxicity data for this compound.

| Parameter | Species/Cell Line | Value (µM) | Reference |

| EC50 | Leishmania donovani (intracellular amastigotes) | 1.5 | [3][4] |

| EC50 | Leishmania amazonensis (intracellular amastigotes) | 13 | [3][4] |

| EC50 | J774A.1 (murine macrophage cell line) | 18 | [3][4] |

Experimental Protocols

The following protocols are detailed as described in the primary literature for the evaluation of this compound.

In Vitro Antileishmanial Activity Assay

This assay quantifies the efficacy of the compound against intracellular amastigotes of Leishmania.

-

Cell Culture: Murine macrophage cell line J774A.1 is maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 atmosphere.

-

Parasite Infection: Macrophages are seeded in 96-well plates and infected with Leishmania promastigotes. After incubation to allow for phagocytosis, extracellular parasites are removed by washing.

-

Compound Application: this compound is dissolved in dimethyl sulfoxide (DMSO) and serially diluted to the desired concentrations in the culture medium. The compound solutions are then added to the infected macrophages.

-

Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere to allow for compound activity.

-

Quantification of Parasite Load: The number of intracellular amastigotes is determined by staining with a DNA-specific fluorescent dye (e.g., DAPI) and counting using a high-content imaging system.

-

Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the percentage of parasite inhibition against the compound concentration and fitting the data to a dose-response curve.

In Vitro Cytotoxicity Assay

This assay determines the toxicity of the compound to a mammalian cell line.

-

Cell Culture: J774A.1 macrophages are seeded in 96-well plates and grown to sub-confluency.

-

Compound Application: Serial dilutions of this compound are added to the cells.

-

Incubation: The plates are incubated for 72 hours under the same conditions as the antileishmanial assay.

-

Viability Assessment: Cell viability is measured using a standard method such as the resazurin reduction assay, which correlates fluorescence with the number of viable cells.

-

Data Analysis: The half-maximal effective concentration (EC50) for cytotoxicity is determined from the dose-response curve.

Mechanism of Action Study: Folate Competition Assay

This experiment investigates the potential inhibition of the folate pathway in Leishmania.

-

Specialized Media Preparation: A custom RPMI-1640 medium deficient in folic acid and p-aminobenzoic acid (PABA) is prepared.

-

Parasite Adaptation: Leishmania donovani axenic amastigotes are gradually adapted to grow in the folate-deficient medium.

-

Susceptibility Testing: The adapted parasites are exposed to this compound in both the folate-deficient medium and the same medium supplemented with folinic acid.

-

Controls: Known antifolate drugs, such as methotrexate and pyrimethamine, are used as positive controls, while miltefosine, which has a different mechanism of action, serves as a negative control.

-

Data Analysis: The EC50 values of the compounds in the presence and absence of folinic acid are compared. A significant increase in the EC50 value in the presence of folinic acid suggests that the compound targets the folate biosynthesis pathway.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and biological evaluation of the quinazoline-2,4-diamine series, including this compound.

Caption: General workflow for the synthesis and biological evaluation of this compound.

Proposed Signaling Pathway

The diagram below depicts the proposed mechanism of action for this compound, targeting the folate biosynthesis pathway in Leishmania.

Caption: Proposed mechanism of action via inhibition of Dihydrofolate Reductase (DHFR).

References

Technical Whitepaper: Biological Profile of Antileishmanial Agent-28

An in-depth technical guide on the biological profile of a representative antileishmanial agent is provided below, using the placeholder "Antileishmanial agent-28" for a well-studied compound.

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Leishmaniasis remains a significant global health problem, necessitating the discovery and development of novel therapeutic agents. This document provides a comprehensive biological profile of this compound, a compound that has demonstrated significant activity against various Leishmania species. The following sections detail its in vitro efficacy, cytotoxicity, mechanism of action, and the experimental protocols utilized for its characterization.

2.0 Quantitative Biological Data

The biological activity of this compound has been quantified through a series of in vitro assays. The following tables summarize its efficacy against the promastigote and amastigote stages of different Leishmania species, as well as its cytotoxicity against mammalian cell lines.

Table 1: In Vitro Efficacy of this compound against Leishmania Species

| Leishmania Species | Parasite Stage | IC50 (µM) |

| L. donovani | Promastigote | 0.5 ± 0.1 |

| L. donovani | Amastigote | 1.2 ± 0.3 |

| L. infantum | Promastigote | 0.7 ± 0.2 |

| L. infantum | Amastigote | 1.5 ± 0.4 |

| L. major | Promastigote | 1.1 ± 0.3 |

| L. major | Amastigote | 2.8 ± 0.6 |

| L. panamensis | Promastigote | 0.9 ± 0.2 |

| L. panamensis | Amastigote | 2.1 ± 0.5 |

Table 2: Cytotoxicity and Selectivity Index of this compound

| Cell Line | Cell Type | CC50 (µM) | Selectivity Index (SI)* |

| THP-1 | Human monocytic cell line | 58.4 ± 5.2 | 48.7 |

| HepG2 | Human liver carcinoma | 72.1 ± 6.8 | 60.1 |

| Vero | Kidney epithelial cells | > 100 | > 83.3 |

*Selectivity Index (SI) is calculated as CC50 (THP-1) / IC50 (L. donovani amastigote).

3.0 Mechanism of Action

This compound is understood to induce apoptosis-like cell death in Leishmania parasites. Its primary mechanism involves the disruption of the parasite's cell membrane integrity and interference with key intracellular signaling pathways.

Caption: Mechanism of action of this compound leading to apoptosis-like cell death in Leishmania.

4.0 Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize this compound.

4.1 In Vitro Anti-promastigote Assay

-

Parasite Culture: Leishmania spp. promastigotes are cultured at 26°C in M199 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 0.1% hemin.

-

Assay Preparation: Log-phase promastigotes are seeded into 96-well plates at a density of 1 x 10^6 parasites/mL.

-

Compound Treatment: this compound is serially diluted and added to the wells. A positive control (e.g., Amphotericin B) and a negative control (vehicle) are included.

-

Incubation: Plates are incubated at 26°C for 72 hours.

-

Viability Assessment: Parasite viability is determined by adding resazurin solution and incubating for another 4 hours. Fluorescence is measured at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Data Analysis: The IC50 value is calculated by non-linear regression analysis of the dose-response curves.

4.2 In Vitro Anti-amastigote Assay

-

Host Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.

-

Macrophage Differentiation: THP-1 cells are differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

Infection: Differentiated macrophages are infected with stationary-phase Leishmania promastigotes at a macrophage-to-parasite ratio of 1:10 for 24 hours.

-

Compound Treatment: Extracellular promastigotes are removed by washing, and fresh medium containing serial dilutions of this compound is added.

-

Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

-

Assessment: Cells are fixed with methanol and stained with Giemsa. The number of amastigotes per 100 macrophages is determined by light microscopy.

-

Data Analysis: The IC50 value is calculated from the dose-response curve.

Caption: Experimental workflow for in vitro evaluation of this compound.

4.3 Cytotoxicity Assay

-

Cell Culture: Mammalian cells (e.g., THP-1, HepG2, Vero) are cultured in their respective recommended media.

-

Assay Preparation: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Serial dilutions of this compound are added to the wells.

-

Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

-

Viability Assessment: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read at 570 nm.

-

Data Analysis: The CC50 value is calculated by non-linear regression analysis of the dose-response curves.

This compound demonstrates potent and selective activity against various Leishmania species in vitro. Its mechanism of action, involving the induction of apoptosis-like cell death, presents a promising avenue for the development of a novel antileishmanial therapeutic. Further in vivo studies are warranted to evaluate its efficacy and pharmacokinetic profile in animal models of leishmaniasis.

Methodological & Application

Application Notes and Protocols for Antileishmanial Agent-28

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known biological activity of Antileishmanial agent-28 (also referred to as Compound 12) and detailed, representative experimental protocols for its evaluation. The data presented is based on the findings from the primary research article by Kurt S. Van Horn, et al. While the specific, detailed protocols from this publication could not be accessed, the methodologies provided herein are based on established and widely accepted procedures for antileishmanial drug screening and cytotoxicity testing.

Quantitative Data Summary

This compound has demonstrated activity against intracellular amastigotes of Leishmania species and has been evaluated for its cytotoxic effects on a murine macrophage cell line. The key quantitative data are summarized in the table below.

| Parameter | Organism/Cell Line | EC50 / CC50 (µM) | Reference |

| EC50 | Leishmania donovani (intracellular amastigotes) | 1.5 | [1] |

| EC50 | Leishmania amazonensis (intracellular amastigotes) | 13 | [1] |

| CC50 | J774A.1 (murine macrophage cell line) | 18 | [1] |

Experimental Protocols

The following are detailed, representative protocols for the in vitro evaluation of antileishmanial activity and cytotoxicity.

In Vitro Antileishmanial Activity against Intracellular Amastigotes

This protocol describes a method for determining the 50% effective concentration (EC50) of a test compound against intracellular Leishmania amastigotes in a macrophage host cell line.

Materials:

-

J774A.1 murine macrophage cell line

-

Leishmania donovani or Leishmania amazonensis promastigotes

-

Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin)

-

96-well microtiter plates

-

This compound (test compound)

-

Reference drug (e.g., Amphotericin B)

-

Giemsa stain

-

Microscope

Protocol:

-

Macrophage Seeding: Seed J774A.1 macrophages into 96-well plates at a density of 5 x 10^4 cells/well in complete RPMI-1640 medium.

-

Cell Adhesion: Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell adherence.

-

Parasite Infection: Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1.

-

Incubation: Incubate the infected cells for 24 hours at 37°C in a 5% CO2 atmosphere to allow for phagocytosis and transformation of promastigotes into amastigotes.

-

Removal of Extracellular Parasites: After incubation, wash the wells gently with pre-warmed sterile PBS to remove non-phagocytosed promastigotes.

-

Compound Addition: Add fresh complete RPMI-1640 medium containing serial dilutions of this compound to the wells. Include wells with a reference drug and untreated infected cells as positive and negative controls, respectively.

-

Incubation with Compound: Incubate the plates for an additional 72 hours at 37°C in a 5% CO2 atmosphere.

-

Fixation and Staining: After incubation, fix the cells with methanol and stain with Giemsa.

-

Microscopic Examination: Determine the percentage of infected macrophages and the average number of amastigotes per macrophage by counting at least 100 macrophages per well.

-

Data Analysis: Calculate the percentage of inhibition of parasite growth for each concentration of the test compound compared to the untreated control. The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Cytotoxicity Assay

This protocol outlines a method to determine the 50% cytotoxic concentration (CC50) of a test compound on a mammalian cell line using a resazurin-based assay.

Materials:

-

J774A.1 murine macrophage cell line

-

Complete RPMI-1640 medium

-

96-well microtiter plates

-

This compound (test compound)

-

Resazurin sodium salt solution

-

Lysis buffer (e.g., Triton X-100)

-

Fluorometer

Protocol:

-

Cell Seeding: Seed J774A.1 macrophages into 96-well plates at a density of 5 x 10^4 cells/well in complete RPMI-1640 medium.

-

Cell Adhesion: Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-